![molecular formula C18H15N3O3S2 B15282162 N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B15282162.png)
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide is a complex organic compound that features a combination of several functional groups, including a thiazole ring, a nicotinamide moiety, and a dioxin structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the dioxin and nicotinamide groups. Common reagents and conditions used in these reactions include:
Thiazole Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Dioxin Introduction: The dioxin moiety can be introduced via cyclization reactions involving appropriate precursors.
Nicotinamide Attachment: The final step may involve coupling reactions to attach the nicotinamide group to the thiazole-dioxin intermediate.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
化学反応の分析
Types of Reactions
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism by which N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
Similar Compounds
Nicotinamide Derivatives: Compounds with similar nicotinamide structures.
Thiazole Compounds: Molecules containing the thiazole ring.
Dioxin Analogues: Compounds with similar dioxin structures.
Uniqueness
The uniqueness of N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a compound with a complex structure and potential applications in various fields
特性
分子式 |
C18H15N3O3S2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H15N3O3S2/c1-25-17-12(3-2-6-19-17)16(22)21-18-20-13(10-26-18)11-4-5-14-15(9-11)24-8-7-23-14/h2-6,9-10H,7-8H2,1H3,(H,20,21,22) |
InChIキー |
ULTZDXQCRQIGOV-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Methylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282080.png)


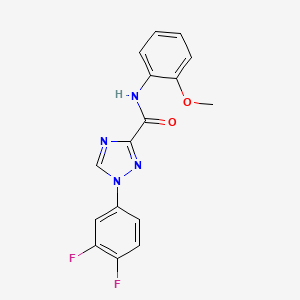
![6-(2-Furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282100.png)
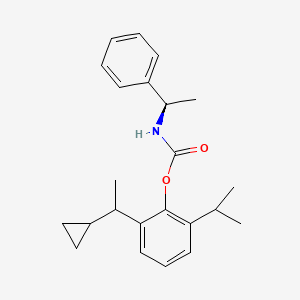
![1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15282111.png)
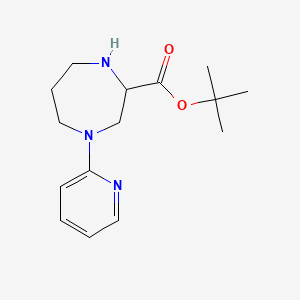
![N-[2-methoxy-5-(methylcarbamoyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B15282128.png)
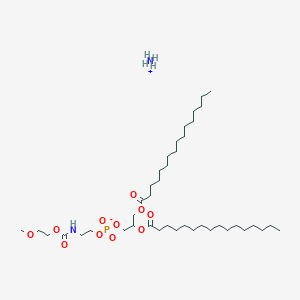
![6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B15282138.png)
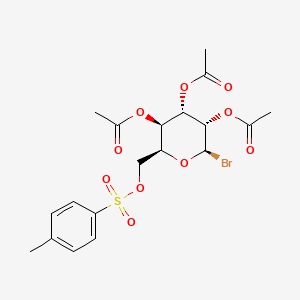
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide](/img/structure/B15282153.png)
![2-[4-(6-Ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino-[1,3,5]triazin-2-ylsulfanyl]-acetamide](/img/structure/B15282158.png)
